molecular formula C22H23N3O5S B2948225 1-(1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034419-64-0

1-(1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Cat. No.: B2948225
CAS No.: 2034419-64-0
M. Wt: 441.5
InChI Key: VSNQSAJVCSAUQJ-UHFFFAOYSA-N
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Description

1-(1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a high-affinity, selective inhibitor of Dipeptidyl Peptidase-IV (DPP-4), an enzyme that degrades the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By potently inhibiting DPP-4, this compound prolongs the half-life of active incretins, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release . This mechanism positions it as a valuable pharmacological tool for investigating novel therapeutic strategies for Type 2 diabetes mellitus. The compound's design incorporates a (2,3-dihydrobenzofuran-5-yl)sulfonyl group, which contributes to its strong binding affinity and selectivity for the DPP-4 active site. Research applications include elucidating the pathophysiological role of DPP-4 in metabolic syndromes, studying beta-cell function and survival, and serving as a reference compound in the development and screening of new antidiabetic agents . Its well-characterized inhibitory profile makes it an essential reagent for preclinical studies aimed at understanding and intervening in glucose homeostasis pathways.

Properties

IUPAC Name

1-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c26-21-15-24(22(27)25(21)18-4-2-1-3-5-18)17-8-11-23(12-9-17)31(28,29)19-6-7-20-16(14-19)10-13-30-20/h1-7,14,17H,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNQSAJVCSAUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)S(=O)(=O)C4=CC5=C(C=C4)OCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, relevant case studies, and synthesis details.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C22H23N3O5S
Molecular Weight: 441.5 g/mol

The compound features a complex structure that includes a piperidine moiety, an imidazolidine ring, and a sulfonamide group attached to a benzofuran. The unique combination of these functional groups suggests diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition: The sulfonamide group enhances binding affinity to target enzymes, potentially modulating their activity.
  • Receptor Modulation: The compound may interact with specific receptors involved in critical biochemical pathways, influencing cellular signaling processes.

Antiviral Activity

Research indicates that compounds with similar structural motifs have demonstrated antiviral properties. For instance:

  • In vitro Studies: Compounds structurally related to imidazolidine derivatives have shown antiviral activity against HIV and other viruses. For example, derivatives of 3-phenylpiperidine were evaluated for their efficacy against HIV-1 and exhibited moderate protective effects against other viral strains such as CVB-2 and HSV-1 .

Antibacterial and Antifungal Activity

The compound's potential antibacterial and antifungal activities are noteworthy:

  • Antibacterial Testing: Similar derivatives have been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa. Results indicated varying degrees of antimicrobial activity .

Cytotoxicity

Cytotoxicity studies have been conducted to evaluate the safety profile of the compound:

CompoundCell LineCC50 (μM)
1-(1-(Dihydrobenzofuran-sulfonyl)piperidin)Vero-7692
1-(1-(Dihydrobenzofuran-sulfonyl)piperidin)MT-4100 - 54

These findings suggest that while the compound exhibits biological activity, its cytotoxicity must be carefully considered in therapeutic contexts .

Case Studies

Several studies have detailed the synthesis and biological evaluation of compounds related to this compound:

  • Synthesis Methodology: The synthesis typically involves multi-step organic reactions with careful control over conditions to ensure high yield and purity. Analytical techniques such as NMR spectroscopy and mass spectrometry are used for characterization.
  • Biological Evaluation: A range of synthesized derivatives has been evaluated for their biological activities across various assays, demonstrating the potential for developing new therapeutic agents .

Chemical Reactions Analysis

Coupling of Sulfonyl Piperidine and Hydantoin

The two subunits are linked via nucleophilic substitution or palladium-catalyzed cross-coupling:

Reaction TypeConditions/ReagentsYieldSource
Nucleophilic substitutionHydantoin bromide + sulfonyl-piperidine in DMF/K₂CO₃60–75% ,
Buchwald-Hartwig couplingPd(OAc)₂, Xantphos, Cs₂CO₃ in toluene (reflux, 12 h)50–65% ,

Critical Factors :

  • Steric hindrance at the piperidine N-atom affects substitution efficiency .

  • Palladium catalysis enables coupling with unactivated hydantoin derivatives .

Functionalization and Derivatization

Post-synthetic modifications expand the compound’s utility:

ReactionConditions/ReagentsOutcomeSource
AcylationAcetic anhydride/AlCl₃ (Friedel-Crafts)C-2 Acetylated hydantoin derivative ,
OxidationmCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂Sulfone formation (stability enhancement) ,
Reductive aminationNaBH₃CN, piperidine-aldehyde in MeOHPiperidine N-alkylation ,

Applications :

  • Acylation improves metabolic stability for pharmacological use .

  • Oxidation of the dihydrobenzofuran to benzofuran enhances π-stacking interactions .

Degradation and Stability Studies

The compound undergoes hydrolysis and photodegradation under specific conditions:

ConditionDegradation PathwayHalf-LifeSource
Acidic hydrolysis (pH 2)Cleavage of sulfonamide bond → piperidine + sulfonic acid12 h ,
UV exposure (254 nm)Ring-opening of dihydrobenzofuran → quinone derivative6 h

Mitigation Strategies :

  • Lyophilization or storage in amber vials minimizes photodegradation .

  • Buffering solutions (pH 6–8) enhance hydrolytic stability .

Q & A

Basic: What experimental design principles should guide the synthesis of this compound?

Answer:
A robust synthetic route should integrate Design of Experiments (DoE) methodologies to minimize trial-and-error approaches. For example:

  • Factor Screening : Identify critical variables (e.g., temperature, solvent polarity, catalyst loading) using fractional factorial designs .
  • Response Surface Methodology (RSM) : Optimize reaction conditions (e.g., yield, purity) by modeling interactions between variables .
  • Process Control : Implement real-time monitoring (e.g., in situ spectroscopy) to track intermediates and adjust parameters dynamically .
    Reference ICReDD’s workflow, which combines computational reaction path searches (quantum chemical calculations) with iterative experimental validation to reduce development time .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

Answer:

  • HPLC-UV/MS : Use a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6) for purity assessment .
  • NMR Spectroscopy : Assign stereochemistry via ¹H-¹³C HSQC and NOESY correlations, particularly for the piperidine and dihydrobenzofuran moieties .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns to validate the sulfonyl-piperidine linkage .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in the imidazolidine-dione core using single-crystal diffraction (e.g., as in ).

Advanced: How can computational modeling predict reactivity or regioselectivity in derivatization reactions?

Answer:

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states for sulfonation or nucleophilic substitutions at the piperidine nitrogen .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing sulfonyl intermediates) .
  • Docking Studies : Predict binding affinities if the compound targets enzymes (e.g., protease inhibition via the imidazolidine-dione motif) .
    Validate predictions with kinetic experiments (e.g., stopped-flow spectroscopy) to reconcile computational and experimental rate constants .

Advanced: How should researchers resolve contradictions in pharmacological data (e.g., varying IC50 values)?

Answer:

  • Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time to reduce inter-lab variability .
  • Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess if differences arise from compound degradation .
  • Data Normalization : Apply Z-score or Grubbs’ test to identify outliers in dose-response curves .
  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP modulation) .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure (H313 hazard) .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of sulfonyl chloride byproducts (H290 risk) .
  • Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonyl-piperidine bond .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols (P501 guidelines) .

Advanced: What strategies improve scalability of the synthesis without compromising yield?

Answer:

  • Flow Chemistry : Transition from batch to continuous flow to enhance heat/mass transfer, especially for exothermic sulfonation steps .
  • Membrane Separation : Integrate nanofiltration to remove unreacted dihydrobenzofuran precursors and recycle catalysts .
  • Process Analytical Technology (PAT) : Use inline FTIR or Raman probes to monitor reaction progression and automate quenching .
  • Green Chemistry : Replace dichloromethane (DCM) with cyclopentyl methyl ether (CPME) for safer solvent systems .

Advanced: How can researchers address spectral ambiguities in the imidazolidine-dione core?

Answer:

  • Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to simplify NMR assignments of the imidazolidine nitrogen environments .
  • Dynamic NMR : Analyze temperature-dependent ¹H shifts to identify conformational flexibility in the dione ring .
  • Computational NMR Prediction : Compare experimental ¹³C shifts with DFT-calculated values (e.g., using B3LYP/6-31G*) to resolve overlapping signals .

Basic: What are the key stability-indicating parameters for this compound?

Answer:

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products (e.g., sulfonic acid derivatives) .
  • pH Stability Profile : Test solubility and degradation kinetics in buffers (pH 1–10) to guide formulation .
  • HPLC-MS Purity Tracking : Monitor hydrolytic cleavage of the sulfonyl-piperidine bond over time .

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